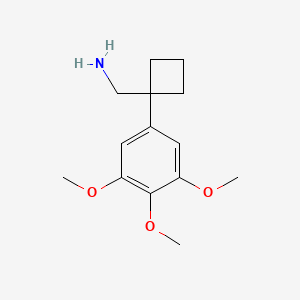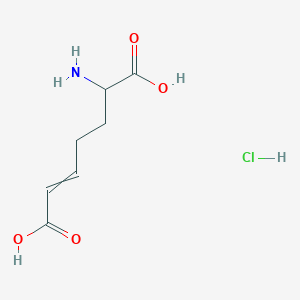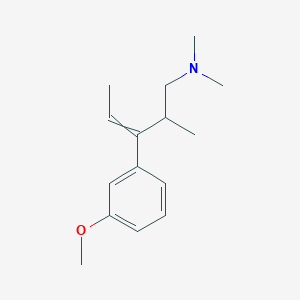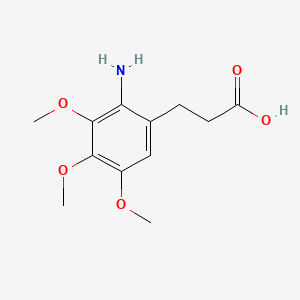![molecular formula C11H19FN4 B11820638 {[4-fluoro-1-[(1-methyl-1H-pyrazol-5-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B11820638.png)
{[4-fluoro-1-[(1-methyl-1H-pyrazol-5-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[4-fluoro-1-[(1-metil-1H-pirazol-5-il)metil]pirrolidin-2-il]metil}(metil)amina es un compuesto orgánico sintético que ha generado interés en diversos campos de la investigación científica.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de {[4-fluoro-1-[(1-metil-1H-pirazol-5-il)metil]pirrolidin-2-il]metil}(metil)amina generalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo de pirazol: El anillo de pirazol se puede sintetizar mediante la reacción de hidracina con una 1,3-dicetona en condiciones ácidas.
Introducción del átomo de flúor: El átomo de flúor se introduce mediante fluoración electrófila utilizando reactivos como Selectfluor.
Formación del anillo de pirrolidina: El anillo de pirrolidina se forma mediante una reacción de ciclización que involucra una amina adecuada y un dihaloalcano.
Reacciones de acoplamiento: El paso final implica el acoplamiento de los anillos de pirazol y pirrolidina utilizando un enlace adecuado, a menudo facilitado por reacciones de acoplamiento cruzado catalizadas por paladio.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, síntesis automatizada y cribado de alto rendimiento para garantizar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, a menudo utilizando reactivos como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden realizar utilizando gas hidrógeno en presencia de un catalizador de paladio, lo que da como resultado la reducción de cualquier doble enlace o grupo funcional.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir, particularmente en el átomo de flúor, utilizando reactivos como metóxido de sodio o terc-butóxido de potasio.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio, trióxido de cromo, condiciones ácidas o básicas.
Reducción: Gas hidrógeno, catalizador de paladio, temperaturas suaves.
Sustitución: Metóxido de sodio, terc-butóxido de potasio, solventes apróticos polares.
Productos Principales
Oxidación: Formación de óxidos o derivados hidroxilados.
Reducción: Formación de aminas reducidas o hidrocarburos.
Sustitución: Formación de derivados sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
Química
En química, {[4-fluoro-1-[(1-metil-1H-pirazol-5-il)metil]pirrolidin-2-il]metil}(metil)amina se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevos mecanismos de reacción y el desarrollo de nuevas metodologías sintéticas.
Biología
En la investigación biológica, este compuesto se estudia por su potencial como molécula bioactiva. Su capacidad para interactuar con varios objetivos biológicos la convierte en una candidata para el descubrimiento y desarrollo de fármacos, particularmente en los campos de la oncología y la neurología.
Medicina
En medicina, {[4-fluoro-1-[(1-metil-1H-pirazol-5-il)metil]pirrolidin-2-il]metil}(metil)amina se investiga por su potencial terapéutico. Puede servir como compuesto líder para el desarrollo de nuevos fármacos destinados a tratar enfermedades como el cáncer, el Alzheimer y otros trastornos neurológicos.
Industria
En el sector industrial, este compuesto se utiliza en el desarrollo de productos químicos y materiales especiales. Sus propiedades únicas lo hacen adecuado para aplicaciones en recubrimientos, adhesivos y polímeros.
Mecanismo De Acción
El mecanismo de acción de {[4-fluoro-1-[(1-metil-1H-pirazol-5-il)metil]pirrolidin-2-il]metil}(metil)amina implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores o canales iónicos, lo que lleva a la modulación de las vías biológicas. Por ejemplo, el compuesto puede inhibir ciertas enzimas involucradas en la proliferación de células cancerosas o interactuar con los receptores de neurotransmisores en el cerebro, afectando las vías de señalización neuronal.
Comparación Con Compuestos Similares
Compuestos Similares
Trifluorotolueno: Un compuesto orgánico con una estructura similar que contiene flúor, utilizado como solvente e intermedio sintético.
Berberina: Un compuesto natural con propiedades bioactivas, estudiado por sus efectos antidiabéticos.
Etil 3-(furan-2-il)propionato: Un compuesto con un motivo estructural similar, utilizado en diversas síntesis químicas.
Unicidad
Lo que diferencia a {[4-fluoro-1-[(1-metil-1H-pirazol-5-il)metil]pirrolidin-2-il]metil}(metil)amina es su combinación de un átomo de flúor, un anillo de pirazol y un anillo de pirrolidina. Esta estructura única imparte propiedades químicas y biológicas distintas, convirtiéndola en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C11H19FN4 |
|---|---|
Peso molecular |
226.29 g/mol |
Nombre IUPAC |
1-[4-fluoro-1-[(2-methylpyrazol-3-yl)methyl]pyrrolidin-2-yl]-N-methylmethanamine |
InChI |
InChI=1S/C11H19FN4/c1-13-6-11-5-9(12)7-16(11)8-10-3-4-14-15(10)2/h3-4,9,11,13H,5-8H2,1-2H3 |
Clave InChI |
PFMJNYUYQKSHPM-UHFFFAOYSA-N |
SMILES canónico |
CNCC1CC(CN1CC2=CC=NN2C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-(3-aminoprop-1-yn-1-yl)thiophen-3-yl]formamido}-N-propylpropanamide hydrochloride](/img/structure/B11820562.png)
![4-coumaroyl-CoA; (Acyl-CoA); [M+H]+](/img/structure/B11820565.png)

![4-{[4-(Diethylamino)phenyl]methylidene}-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B11820578.png)


![Ethyl 6-amino-2,3-dihydro-4H-thieno[2,3-b]thiopyran-5-carboxylate 1-oxide](/img/structure/B11820599.png)


![sodium;3-[[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-[3-(dimethylamino)-3-oxopropyl]sulfanylmethyl]sulfanylpropanoic acid](/img/structure/B11820615.png)



